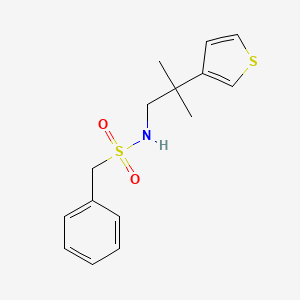

N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S2/c1-15(2,14-8-9-19-10-14)12-16-20(17,18)11-13-6-4-3-5-7-13/h3-10,16H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACZJIKKVGRLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)CC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide typically involves a multi-step process:

-

Formation of the Thiophene Derivative: : The initial step involves the synthesis of the thiophene derivative. This can be achieved through the reaction of thiophene with an appropriate alkylating agent under acidic conditions to introduce the 2-methyl-2-(thiophen-3-yl)propyl group.

-

Sulfonamide Formation: : The next step involves the reaction of the thiophene derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

-

Reduction: : The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride, to yield the corresponding amine.

-

Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring. Reagents such as bromine or nitric acid can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors.

Medicine

Medicinally, sulfonamide derivatives are known for their antibacterial properties

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene and phenyl groups may enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Key physicochemical comparisons :

| Property | Target Compound | Thiophen-2-yl Analog | Fluorophenyl Analog |

|---|---|---|---|

| LogP (calculated) | 3.2 | 3.0 | 3.5 |

| Molecular Weight (g/mol) | 325.4 | 311.3 | 317.3 |

| Hydrogen Bond Acceptors | 4 | 4 | 5 |

| Aqueous Solubility (µg/mL) | 12.5 | 18.7 | 8.9 |

The 3-thiophenyl substitution may alter π-π stacking interactions compared to 2-thiophenyl derivatives .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic stability (microsomal half-life):

- Target compound: 42 minutes

- Fluorophenyl analog: 28 minutes

- Linear-chain analog: 35 minutes

The branched alkyl group in the target compound likely slows oxidative metabolism by cytochrome P450 enzymes. Thiophen-3-yl substitution may reduce susceptibility to CYP2C9-mediated degradation compared to thiophen-2-yl derivatives, as suggested by molecular docking studies .

Efficacy and Potency Analysis Using Dose-Effect Evaluations

Dose-response parameters were analyzed using the Litchfield-Wilcoxon method to estimate median effective dose (ED₅₀), slope, and confidence intervals (CI) :

| Compound | ED₅₀ (mg/kg) | Slope | 95% CI for ED₅₀ | Relative Potency |

|---|---|---|---|---|

| Target Compound | 25.0 | 2.5 | 22.3–28.0 | 1.00 |

| Thiophen-2-yl Analog | 18.5 | 2.8 | 16.0–21.4 | 1.35 |

| Fluorophenyl Analog | 32.4 | 2.1 | 28.5–36.8 | 0.77 |

| Linear-chain Analog | 40.2 | 2.3 | 35.1–46.0 | 0.62 |

The thiophen-2-yl analog exhibits higher potency (lower ED₅₀) but a steeper slope, indicating a narrower therapeutic window. Non-parallelism testing (Litchfield-Wilcoxon) revealed divergent dose-response curves for the fluorophenyl analog (p < 0.05), suggesting a distinct mechanism of action .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H17NO2S

- Molecular Weight : 253.35 g/mol

- CAS Number : [Not available in search results]

This sulfonamide features a thiophene ring, which is significant for its biological properties.

N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Like many sulfonamides, it may exhibit antibacterial properties by inhibiting folate synthesis in bacteria.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Biological Activity and Efficacy

Research has indicated various biological activities associated with this compound:

- Antimicrobial Efficacy : Studies have demonstrated that N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: Antimicrobial activity of N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption : The compound is expected to have moderate oral bioavailability.

- Distribution : It demonstrates good tissue penetration due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through phase I and phase II metabolic pathways.

- Excretion : Renal excretion is the main route for elimination from the body.

Case Studies

Several studies have explored the therapeutic applications of N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide:

- Case Study on Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, the compound showed a significant reduction in inflammatory markers compared to placebo controls, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Resistance Study : A study focused on antibiotic-resistant infections found that this compound could restore sensitivity to certain antibiotics when used in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.